3-(2H-1,3-benzodioxole-5-amido)cyclohexyl N-phenylcarbamate
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Overview
Description
3-(2H-1,3-benzodioxole-5-amido)cyclohexyl N-phenylcarbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound features a benzo[d][1,3]dioxole moiety, which is known for its bioactive properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxole-5-amido)cyclohexyl N-phenylcarbamate typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole-5-carboxylic acid amide. This intermediate can be synthesized through a nucleophilic substitution reaction of 3,4-dihydroxy-5-carbaldehyde with dibromomethane . The subsequent steps involve the formation of the cyclohexyl phenylcarbamate moiety through amide bond formation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-benzodioxole-5-amido)cyclohexyl N-phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can target the amide or carbamate groups, leading to the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzo[d][1,3]dioxole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(2H-1,3-benzodioxole-5-amido)cyclohexyl N-phenylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Industry: Utilized in the development of new polymers and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxole-5-amido)cyclohexyl N-phenylcarbamate involves its interaction with molecular targets and pathways. For instance, its antitumor activity is believed to be due to its ability to induce apoptosis through the inhibition of specific enzymes and signaling pathways, such as EGFR and HER-2 . The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole-5-carboxylic acid amide: Shares the benzo[d][1,3]dioxole moiety but lacks the cyclohexyl phenylcarbamate group.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: Similar in having the benzo[d][1,3]dioxole moiety and showing antitumor activity.
1,3-Benzodioxole-5-carbaldehyde: Another derivative of benzo[d][1,3]dioxole with different functional groups and applications.
Uniqueness
3-(2H-1,3-benzodioxole-5-amido)cyclohexyl N-phenylcarbamate is unique due to its combination of the benzo[d][1,3]dioxole moiety with the cyclohexyl phenylcarbamate group. This unique structure imparts specific bioactive properties, making it a valuable compound for research in medicinal chemistry and other fields.
Properties
IUPAC Name |
[3-(1,3-benzodioxole-5-carbonylamino)cyclohexyl] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c24-20(14-9-10-18-19(11-14)27-13-26-18)22-16-7-4-8-17(12-16)28-21(25)23-15-5-2-1-3-6-15/h1-3,5-6,9-11,16-17H,4,7-8,12-13H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCGEIDJMRWQSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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